4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol
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Overview
Description
4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol is an organic compound characterized by its complex structure, which includes a benzodioxin ring and a benzene ring with hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol typically involves multiple steps, including the formation of the benzodioxin ring and the subsequent attachment of the benzene ring with hydroxyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like osmium tetroxide (OsO4) for dihydroxylation, reducing agents such as sodium borohydride (NaBH4), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Shares the benzene ring with hydroxyl groups but lacks the benzodioxin ring.
Resorcinol (1,3-dihydroxybenzene): Similar hydroxyl group arrangement but without the benzodioxin ring.
Hydroquinone (1,4-dihydroxybenzene): Another dihydroxybenzene isomer with different hydroxyl group positioning.
Properties
Molecular Formula |
C18H18O4 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C18H18O4/c1-3-4-12-5-8-16-17(9-12)22-18(11(2)21-16)14-7-6-13(19)10-15(14)20/h3-11,18-20H,1-2H3/b4-3+/t11-,18+/m0/s1 |
InChI Key |
ZSFCGNNMMPZMQV-SBBBXNJMSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=C(C=C1)O[C@H]([C@@H](O2)C3=C(C=C(C=C3)O)O)C |
Canonical SMILES |
CC=CC1=CC2=C(C=C1)OC(C(O2)C3=C(C=C(C=C3)O)O)C |
Origin of Product |
United States |
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